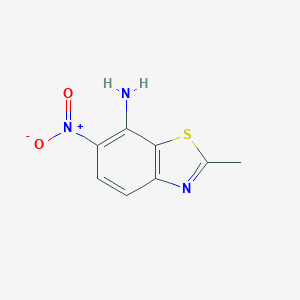
2-Methyl-6-nitro-7-aminobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-nitro-7-aminobenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3O2S and its molecular weight is 209.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methyl-6-nitro-7-aminobenzothiazole (MNB) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
MNB is characterized by the following chemical structure:
- Chemical Formula : C₇H₈N₄O₂S
- CAS Number : 101420-69-3
- Molecular Weight : 196.23 g/mol
The presence of the nitro and amino groups in its structure contributes to its reactivity and biological activity.
Antimicrobial Activity
MNB has shown significant antimicrobial properties against various pathogens. In a study evaluating a library of 2-aminobenzothiazole derivatives, it was found that MNB exhibited anti-virulence activities against Pseudomonas aeruginosa, reducing motility and toxin production associated with pathogenic functions . The compound's mechanism involves targeting the histidine kinases, which are crucial for bacterial virulence.
Anticancer Properties
MNB has been investigated for its anticancer potential. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The compound's IC₅₀ values in these studies were reported to be approximately 18.36 μM for MCF-7 cells . Additionally, it has been shown to inhibit VEGFR-2, a key receptor involved in tumor angiogenesis, with significant reductions in cell viability observed at concentrations as low as 1 μM .
Inhibition of Kinases
The biological activity of MNB is largely attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, it has been shown to inhibit CK1δ with an IC₅₀ of approximately 2.59 μM . This inhibition disrupts critical signaling pathways that promote cell survival and proliferation in cancer cells.
Antiangiogenic Effects
MNB's ability to inhibit VEGFR-2 not only contributes to its anticancer effects but also highlights its potential as an antiangiogenic agent. By blocking this receptor, MNB can reduce tumor blood supply, thereby limiting tumor growth and metastasis .
Case Studies
- Antimicrobial Efficacy Against Pseudomonas aeruginosa :
- Anticancer Activity in Breast Cancer Cells :
- VEGFR-2 Inhibition :
Summary Table of Biological Activities
Propiedades
IUPAC Name |
2-methyl-6-nitro-1,3-benzothiazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-4-10-5-2-3-6(11(12)13)7(9)8(5)14-4/h2-3H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVWKSOQCZPKEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291502 |
Source


|
| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101420-69-3 |
Source


|
| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














